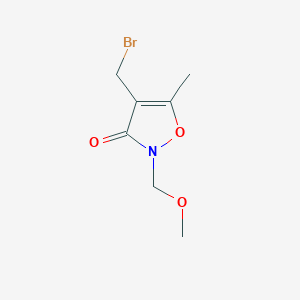![molecular formula C10H19NO4 B13404277 n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
n-[(r)-1-Carbethoxybutyl]-(s)-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[®-1-Carbethoxybutyl]-(S)-alanine is a chiral amino acid derivative. This compound is notable for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-1-Carbethoxybutyl]-(S)-alanine typically involves the esterification of alanine with ®-1-carbethoxybutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of N-[®-1-Carbethoxybutyl]-(S)-alanine may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-[®-1-Carbethoxybutyl]-(S)-alanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-[®-1-Carbethoxybutyl]-(S)-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Wirkmechanismus
The mechanism by which N-[®-1-Carbethoxybutyl]-(S)-alanine exerts its effects is largely dependent on its interaction with specific molecular targets. Its chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner, influencing biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
N-[(S)-1-Carbethoxybutyl]-®-alanine: This is a stereoisomer of N-[®-1-Carbethoxybutyl]-(S)-alanine and has similar chemical properties but different biological activities due to its stereochemistry.
Alanine derivatives: Other derivatives of alanine with different substituents can be compared in terms of their reactivity and applications.
Uniqueness: N-[®-1-Carbethoxybutyl]-(S)-alanine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving chiral recognition and catalysis.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI-Schlüssel |
AUVAVXHAOCLQBF-JGVFFNPUSA-N |
Isomerische SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
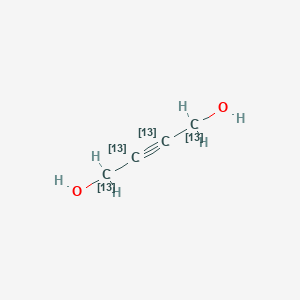
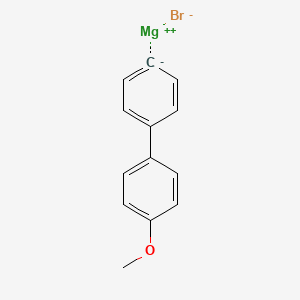
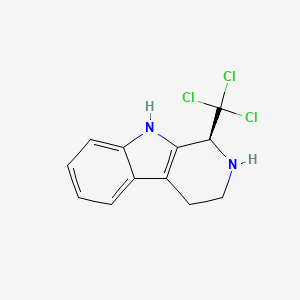
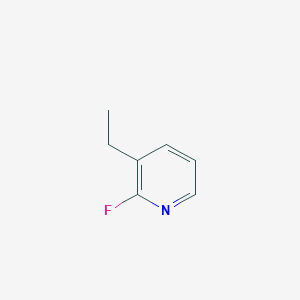
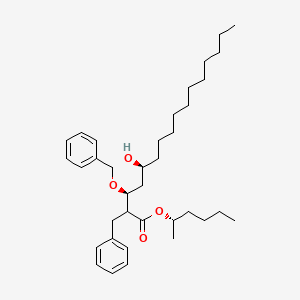
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
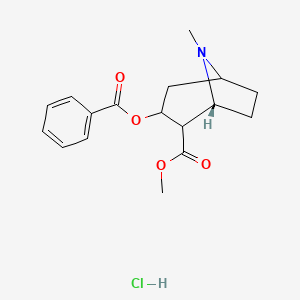
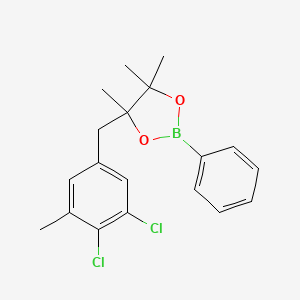
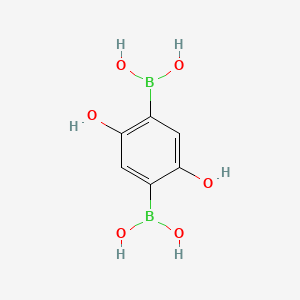
![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)

